molecular formula C18H21ClN2O3S2 B2809467 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,5-dimethylphenyl)piperidine-4-carboxamide CAS No. 899959-27-4

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,5-dimethylphenyl)piperidine-4-carboxamide

Cat. No. B2809467
CAS RN: 899959-27-4
M. Wt: 412.95
InChI Key: SBVILPCGFXIVGV-UHFFFAOYSA-N
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Description

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,5-dimethylphenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H21ClN2O3S2 and its molecular weight is 412.95. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

A notable application in scientific research for compounds similar to "1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,5-dimethylphenyl)piperidine-4-carboxamide" involves their synthesis and evaluation for potential biological activities. For instance, researchers have synthesized heterocyclic derivatives with piperidine-4-carboxamide frameworks, aiming to find new drug candidates for diseases like Alzheimer’s (Rehman et al., 2018), and explored the biological activities of sulfonyl and benzyl derivatives of piperidinyl compounds, revealing significant antibacterial, antifungal, and anthelmintic activities (Khan et al., 2019).

Anticancer Potential

Compounds bearing piperidine and sulfonyl moieties have been evaluated for their anticancer properties. Studies have shown that these compounds exhibit promising activity against various cancer cell lines, indicating their potential as anticancer agents (Ravichandiran et al., 2019).

Selective Receptor Ligands

Research has also focused on the synthesis of compounds as selective ligands for receptors such as the serotonin 4 receptor. This includes the development of benzamide derivatives with a piperidinylmethyl moiety that demonstrate selectivity and efficacy as serotonin 4 receptor agonists, potentially offering new treatments for gastrointestinal disorders (Sonda et al., 2004).

Enzyme Inhibition and Molecular Interaction Studies

The enzyme inhibition capabilities and molecular interactions of similar compounds with biological targets have been investigated, providing insights into their pharmacological actions and potential therapeutic applications. For example, the study of molecular interactions of cannabinoid receptor antagonists has helped in understanding the pharmacophore models for cannabinoid receptors (Shim et al., 2002).

properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-N-(2,5-dimethylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3S2/c1-12-3-4-13(2)15(11-12)20-18(22)14-7-9-21(10-8-14)26(23,24)17-6-5-16(19)25-17/h3-6,11,14H,7-10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVILPCGFXIVGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.